molecular formula C9H9ClN4 B11788640 (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine

(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine

Cat. No.: B11788640
M. Wt: 208.65 g/mol
InChI Key: KJFQXSWABRXUFQ-UHFFFAOYSA-N
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Description

(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound that contains both pyrimidine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine typically involves the reaction of 6-chloro-5-(1H-pyrrol-1-yl)pyrimidine with methanamine under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst to facilitate the reaction . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine is unique due to its specific structural features, which include the presence of both pyrimidine and pyrrole rings

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

(6-chloro-5-pyrrol-1-ylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C9H9ClN4/c10-9-8(14-3-1-2-4-14)7(5-11)12-6-13-9/h1-4,6H,5,11H2

InChI Key

KJFQXSWABRXUFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(N=CN=C2Cl)CN

Origin of Product

United States

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